molecular formula C13H16BrClN2O2 B13873366 Ethyl 1-(3-bromo-5-chloropyridin-2-yl)piperidine-4-carboxylate

Ethyl 1-(3-bromo-5-chloropyridin-2-yl)piperidine-4-carboxylate

Cat. No.: B13873366
M. Wt: 347.63 g/mol
InChI Key: WZGVRBHKGBJVNM-UHFFFAOYSA-N
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Description

Ethyl 1-(3-bromo-5-chloropyridin-2-yl)piperidine-4-carboxylate is a chemical compound with a complex structure, featuring a piperidine ring substituted with a pyridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-bromo-5-chloropyridin-2-yl)piperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the pyridine derivative. One common method involves the bromination and chlorination of pyridine to obtain 3-bromo-5-chloropyridine. This intermediate is then reacted with piperidine-4-carboxylate under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-bromo-5-chloropyridin-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Ethyl 1-(3-bromo-5-chloropyridin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl 1-(3-bromo-5-chloropyridin-2-yl)piperidine-4-carboxylate include:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms on the pyridine ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H16BrClN2O2

Molecular Weight

347.63 g/mol

IUPAC Name

ethyl 1-(3-bromo-5-chloropyridin-2-yl)piperidine-4-carboxylate

InChI

InChI=1S/C13H16BrClN2O2/c1-2-19-13(18)9-3-5-17(6-4-9)12-11(14)7-10(15)8-16-12/h7-9H,2-6H2,1H3

InChI Key

WZGVRBHKGBJVNM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C=C(C=N2)Cl)Br

Origin of Product

United States

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